molecular formula C20H17ClN6O3 B14962107 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B14962107
M. Wt: 424.8 g/mol
InChI Key: ZNFXKQANUFAEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a methyl group, and an amino group attached to a pyrimido-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom using a chlorinating agent like thionyl chloride.

    Cyclization: The formation of the pyrimido-triazine core through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and various amines for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted derivatives.

Scientific Research Applications

4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones with different substituents on the phenyl and amino groups. Examples include:

  • 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methoxyphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-ethylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17ClN6O3

Molecular Weight

424.8 g/mol

IUPAC Name

4-(2-chloro-5-nitrophenyl)-8-methyl-2-(4-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H17ClN6O3/c1-11-3-5-13(6-4-11)23-19-24-18(15-10-14(27(29)30)7-8-16(15)21)26-17(28)9-12(2)22-20(26)25-19/h3-10,18H,1-2H3,(H2,22,23,24,25)

InChI Key

ZNFXKQANUFAEEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.